2-{2-Oxa-6-azaspiro[3.3]heptan-6-yl}ethan-1-ol structure and properties
2-{2-Oxa-6-azaspiro[3.3]heptan-6-yl}ethan-1-ol structure and properties
An In-Depth Technical Guide to 2-{2-Oxa-6-azaspiro[3.3]heptan-6-yl}ethan-1-ol: A Novel Building Block for Modern Drug Discovery
Abstract
The relentless pursuit of novel chemical matter with improved pharmacological profiles has led medicinal chemists to explore beyond the traditional "flat" chemical space. Three-dimensional, sp³-rich scaffolds are now at the forefront of drug design, offering a path to enhanced target selectivity, metabolic stability, and optimized physicochemical properties. Among these, the 2-oxa-6-azaspiro[3.3]heptane motif has emerged as a particularly valuable building block. This guide provides a comprehensive technical overview of a key derivative, 2-{2-Oxa-6-azaspiro[3.3]heptan-6-yl}ethan-1-ol, intended for researchers, scientists, and drug development professionals. We will delve into its unique structure, physicochemical properties, synthesis, and strategic applications as a next-generation bioisostere, grounded in authoritative scientific principles.
Introduction: The Rise of Strained Spirocyclic Scaffolds
The spiro[3.3]heptane framework, characterized by two cyclobutane rings sharing a single carbon atom, introduces a rigid, well-defined three-dimensional geometry into molecules. This structural rigidity is highly advantageous in drug design, as it reduces the entropic penalty upon binding to a biological target and provides precise exit vectors for substituents, enabling more predictable and selective interactions.
The heteroatomic derivative, 2-oxa-6-azaspiro[3.3]heptane, has garnered significant attention as a bioisosteric replacement for the ubiquitous morpholine ring.[1] This strategic substitution can profoundly influence a molecule's properties, often leading to lower lipophilicity, increased basicity, and improved metabolic stability—key attributes in the optimization of drug candidates.[2][3] The title compound, 2-{2-Oxa-6-azaspiro[3.3]heptan-6-yl}ethan-1-ol, further functionalizes this promising scaffold with an N-ethanol side chain, introducing a hydroxyl group that can serve as a critical hydrogen bond donor and a versatile handle for further chemical elaboration.
Molecular Structure and Physicochemical Properties
Chemical Structure
The structure of 2-{2-Oxa-6-azaspiro[3.3]heptan-6-yl}ethan-1-ol consists of a central spirocyclic core composed of an oxetane ring and an azetidine ring. The nitrogen atom of the azetidine is substituted with a 2-hydroxyethyl group.
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SMILES: OCCOn1cc2(ccc1)COC2
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InChI Key: HPJALMWOZYIZGE-UHFFFAOYSA-N (for the parent scaffold)
Physicochemical Data
The introduction of the spirocyclic core imparts unique properties compared to more conventional acyclic or monocyclic amines. The data presented below is a combination of known values for the title compound and predicted values for the parent scaffold, which provide a strong indication of its chemical nature.
| Property | Value | Source |
| CAS Number | 26096-35-5 | [4] |
| Molecular Formula | C₇H₁₃NO₂ | [4] |
| Molecular Weight | 143.19 g/mol | [4] |
| pKa (Predicted) | 9.73 ± 0.20 (of parent amine) | [5] |
| logP (Predicted) | -0.065 (of parent amine) | [5] |
| Boiling Point (Predicted) | 165.7 °C @ 760 mmHg (of parent amine) | [5] |
| Flash Point (Predicted) | 51.2 °C (of parent amine) | [5] |
| Density (Predicted) | 1.12 g/cm³ (of parent amine) | [5] |
Note: Properties for the parent 2-Oxa-6-azaspiro[3.3]heptane (CAS: 174-78-7) are used to provide context for the expected behavior of the title compound.
Synthesis and Retrosynthetic Analysis
The synthesis of 2-{2-Oxa-6-azaspiro[3.3]heptan-6-yl}ethan-1-ol is logically approached by first constructing the spirocyclic core, followed by functionalization of the secondary amine. The synthesis of the core itself can be challenging due to the inherent strain of the dual four-membered ring system.[6]
Retrosynthetic Logic
The retrosynthesis hinges on two key bond disconnections: the carbon-nitrogen bond of the N-ethanol side chain and the two C-N bonds forming the azetidine ring. This identifies the parent spirocycle, 2-oxa-6-azaspiro[3.3]heptane, and a suitable C2 electrophile as immediate precursors. The spirocyclic core itself is disconnected to reveal a key oxetane-containing dialkylating agent.
Caption: Retrosynthetic analysis of the target molecule.
Recommended Synthetic Workflow
A robust and scalable synthesis can be achieved in a two-stage process: formation of the key dialkylating agent, 3,3-bis(bromomethyl)oxetane (BBMO), followed by a double alkylation to form the azetidine ring.
Stage 1: Synthesis of 3,3-Bis(bromomethyl)oxetane (BBMO)
This key intermediate is synthesized from the commercially available flame retardant, tribromoneopentyl alcohol. The choice of a strong base under phase-transfer conditions is critical for an efficient intramolecular Williamson ether synthesis to form the strained oxetane ring.
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Reaction: Tribromoneopentyl alcohol is treated with sodium hydroxide in a biphasic system with a phase-transfer catalyst (e.g., tetrabutylammonium bromide).
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Rationale: The Schotten-Baumann conditions facilitate the deprotonation of the alcohol, which then displaces one of the primary bromides in an intramolecular Sₙ2 reaction. The phase-transfer catalyst is essential to shuttle the hydroxide ion into the organic phase. This method avoids the high costs and handling issues associated with previous routes that relied on pre-forming the free 2-oxa-6-azaspiro[3.3]heptane.[7]
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Purification: The resulting BBMO can be purified by distillation to yield a high-purity electrophile ready for the next step.
Stage 2: Synthesis of 2-{2-Oxa-6-azaspiro[3.3]heptan-6-yl}ethan-1-ol
The final step involves the formation of the azetidine ring and introduction of the hydroxyethyl side chain. A direct approach using 2-aminoethanol is efficient.
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Reaction: 3,3-Bis(bromomethyl)oxetane is reacted with an excess of 2-aminoethanol in a suitable solvent such as acetonitrile or isopropanol, with a non-nucleophilic base like potassium carbonate.
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Rationale: 2-Aminoethanol serves as both the nitrogen source for the azetidine ring and the origin of the hydroxyethyl side chain. The first alkylation forms a secondary amine intermediate, which then undergoes a rapid intramolecular cyclization to form the second C-N bond, yielding the spirocyclic product. The base neutralizes the HBr generated during the reaction.
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Purification: After reaction completion, an aqueous workup removes inorganic salts. The final product is typically purified using silica gel column chromatography.
Caption: High-level synthetic workflow diagram.
Applications in Drug Discovery
A Superior Bioisostere for Morpholine
Bioisosteric replacement is a cornerstone strategy in medicinal chemistry to fine-tune the properties of a lead compound while retaining its biological activity. The 2-oxa-6-azaspiro[3.3]heptane scaffold is a validated bioisostere of morpholine, offering distinct advantages.[1][2]
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Reduced Lipophilicity: Compared to a morpholine substituent, the 2-oxa-6-azaspiro[3.3]heptane moiety typically reduces the distribution coefficient (logD₇.₄) by -0.6 to -1.2 units.[2] This is a significant benefit, as high lipophilicity is often associated with poor solubility, off-target toxicity, and rapid metabolic clearance.
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Increased Basicity: The azetidine nitrogen in the spirocycle is more basic (higher pKa) than the morpholine nitrogen (ΔpKa ≈ +0.8 to +1.5).[2] This increased basicity can enhance aqueous solubility at physiological pH and create stronger ionic interactions with acidic residues in a target protein's binding site.
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Metabolic Stability: The quaternary spirocyclic carbon and the strained nature of the scaffold can block common sites of oxidative metabolism that affect the α-carbons in morpholine rings.[3]
Caption: Bioisosteric replacement of morpholine.
Therapeutic Potential
The parent scaffold has been successfully incorporated into inhibitors of key therapeutic targets. For example, it has been used in the design of Epidermal Growth Factor Receptor (EGFR) kinase inhibitors for oncology and Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitors for Parkinson's disease.[2] The title compound, with its N-ethanol group, provides an additional vector for interaction or derivatization, making it a highly attractive building block for library synthesis and lead optimization campaigns targeting a wide range of diseases.
Self-Validating Experimental Protocol
This section provides a detailed, literature-based protocol for the synthesis of the title compound, designed as a self-validating system through in-process controls and final characterization.
Objective: To synthesize 2-{2-Oxa-6-azaspiro[3.3]heptan-6-yl}ethan-1-ol from 2-oxa-6-azaspiro[3.3]heptane.
Note: This protocol assumes the availability of the parent amine. For safety, this amine is often generated in situ or used as a more stable salt form (e.g., hydrochloride or sulfonate), which would require an initial neutralization step.[6][8]
Materials:
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2-Oxa-6-azaspiro[3.3]heptane (1.0 g, 10.1 mmol)
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2-Bromoethanol (1.51 g, 12.1 mmol, 1.2 eq)
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Anhydrous Potassium Carbonate (K₂CO₃) (2.79 g, 20.2 mmol, 2.0 eq)
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Anhydrous Acetonitrile (MeCN) (50 mL)
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Dichloromethane (DCM)
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Saturated Sodium Bicarbonate (NaHCO₃) solution
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Brine
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Anhydrous Magnesium Sulfate (MgSO₄)
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Silica Gel (for chromatography)
Equipment:
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100 mL round-bottom flask with magnetic stir bar
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Reflux condenser
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Heating mantle with temperature control
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Separatory funnel
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Rotary evaporator
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Glassware for column chromatography
Procedure:
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Reaction Setup: To the 100 mL round-bottom flask, add 2-oxa-6-azaspiro[3.3]heptane (1.0 g), potassium carbonate (2.79 g), and acetonitrile (50 mL).
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Reagent Addition: Begin stirring the suspension and add 2-bromoethanol (1.51 g) dropwise at room temperature.
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Reaction: Heat the mixture to reflux (approx. 82°C) and maintain for 12-16 hours.
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Causality Check: The reaction is heated to overcome the activation energy for the Sₙ2 alkylation. K₂CO₃ is a sufficiently strong, non-nucleophilic base to scavenge the HBr byproduct without competing in the alkylation.
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Monitoring (Self-Validation): After 12 hours, cool the reaction, take a small aliquot, and analyze by TLC or LC-MS to check for the consumption of the starting amine. If the reaction is incomplete, continue refluxing and re-check every 2-4 hours.
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Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic solids. Concentrate the filtrate under reduced pressure using the rotary evaporator.
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Extraction: Redissolve the crude residue in DCM (50 mL) and transfer to a separatory funnel. Wash sequentially with saturated NaHCO₃ solution (2 x 25 mL) and brine (1 x 25 mL).
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Rationale: The bicarbonate wash removes any remaining acidic impurities. The brine wash helps to break any emulsions and begins the drying process.
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Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate fully under reduced pressure to yield the crude product as an oil or solid.
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Purification: Purify the crude material by silica gel column chromatography using a gradient elution system (e.g., 0-10% methanol in dichloromethane) to isolate the pure product.
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Characterization (Final Validation): Confirm the structure and purity of the isolated product using:
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¹H NMR: Expect characteristic signals for the oxetane and azetidine protons, as well as the triplet signals for the -CH₂-CH₂-OH side chain.
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¹³C NMR: Expect 7 distinct carbon signals, including the key spirocyclic carbon.
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HRMS (High-Resolution Mass Spectrometry): Confirm the exact mass corresponding to the molecular formula C₇H₁₃NO₂.
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Safety and Handling
While specific data for the title compound is limited, the safety profile can be inferred from the parent 2-oxa-6-azaspiro[3.3]heptane.
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Hazards: The parent compound is classified as a flammable liquid and vapor. It is also considered toxic if swallowed and can cause skin and serious eye irritation.[9]
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Handling: All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory.
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Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from heat and ignition sources.[5] Storage under an inert atmosphere is recommended for long-term stability.
Conclusion
2-{2-Oxa-6-azaspiro[3.3]heptan-6-yl}ethan-1-ol is more than just another building block; it is a strategically designed tool for the modern medicinal chemist. By combining the advantageous three-dimensional structure and favorable physicochemical properties of the 2-oxa-6-azaspiro[3.3]heptane core with the versatile functionality of an ethanolamine side chain, it offers a compelling solution to many of the challenges faced in contemporary drug discovery. Its ability to serve as a superior bioisostere for morpholine provides a clear pathway to improving the drug-like properties of new chemical entities, ultimately paving the way for the development of safer and more effective medicines.
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